Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate
Description
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a substituted benzoate ester featuring a 4-chloro-3-nitrobenzoyl amide group at the meta position of the ethyl benzoate backbone. This article compares its structural and functional attributes with closely related analogs, leveraging synthesis protocols, spectroscopic data, and reactivity studies from diverse sources.
Properties
Molecular Formula |
C16H13ClN2O5 |
|---|---|
Molecular Weight |
348.74 g/mol |
IUPAC Name |
ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H13ClN2O5/c1-2-24-16(21)11-4-3-5-12(8-11)18-15(20)10-6-7-13(17)14(9-10)19(22)23/h3-9H,2H2,1H3,(H,18,20) |
InChI Key |
QTZNMOSMXTVOJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 3-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol, and bases like sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3-[(4-amino-3-nitrobenzoyl)amino]benzoate.
Substitution: Ethyl 3-[(4-substituted-3-nitrobenzoyl)amino]benzoate, where the substituent depends on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis under physiological conditions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent configurations:
Key Observations :
- Positional Isomerism: this compound and its C2-substituted analog (Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate) differ in steric and electronic environments. The C3-substituted compound may exhibit stronger intermolecular hydrogen bonding due to the amide group, enhancing crystallinity .
- Electron-Donating vs. Withdrawing Groups: Ethyl 4-(dimethylamino)benzoate, with an electron-donating -N(CH₃)₂ group, shows higher reactivity in free-radical polymerization compared to nitro/chloro-substituted analogs .
- Linker Flexibility : Compounds like I-6501 incorporate thioether or ether linkers, improving solubility and bioavailability compared to rigid amide-linked derivatives .
Spectroscopic and Physical Properties
- NMR Signatures: Analogous compounds (e.g., Ethyl 4-aminobenzoate derivatives) show distinct aromatic proton shifts in CDCl₃: δ 7.8–8.2 ppm for nitro-substituted aromatics, and δ 1.2–1.4 ppm for ethyl CH₃ groups .
- IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and ~1520 cm⁻¹ (NO₂ asymmetric stretching) are expected .
- Melting Points : Nitro-substituted benzoates (e.g., Ethyl 4-chloro-3-nitrobenzoate) typically exhibit higher melting points (>100°C) due to intermolecular dipole interactions .
Biological Activity
Ethyl 3-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₈H₁₈ClN₃O₄
- Molecular Weight : 367.81 g/mol
- Structure : The compound features a benzoate moiety linked to a 4-chloro-3-nitrobenzoyl group via an amino connection, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group in the structure may undergo bioreduction to form reactive intermediates that can affect cellular components, leading to diverse biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalytic activity.
- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting potential use in developing new antimicrobial agents.
- Anticancer Activity : Investigations have suggested that this compound may modulate cell signaling pathways involved in cancer progression, leading to its potential as an anticancer agent.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits various enzymes, potentially useful in therapeutic contexts. |
| Antimicrobial Properties | Exhibits activity against specific bacterial strains. |
| Anticancer Activity | May influence cancer cell signaling pathways, warranting further research. |
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- Research indicates that this compound effectively inhibits proteases critical in disease processes. For example, it has shown promising results in inhibiting serine proteases involved in inflammation pathways.
-
Antimicrobial Studies :
- A study conducted on various bacterial strains demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than 50 µg/mL.
-
Anticancer Research :
- In vitro studies have shown that this compound induces apoptosis in several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound's IC50 values were recorded at approximately 15 µM for MCF-7 cells, indicating significant cytotoxicity compared to standard chemotherapeutics.
Q & A
Q. Advanced
- Enzyme assays : Use fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) to measure inhibition constants ().
- Docking studies : Molecular docking (AutoDock Vina) to predict binding modes with target enzymes, leveraging crystallographic data for receptor structures .
- SAR analysis : Synthesize analogs (e.g., varying nitro or chloro substituents) to correlate structural features with inhibitory activity. For example, replacing the nitro group with a methoxy group may alter electron density and binding affinity .
How can computational modeling enhance understanding of the compound’s electronic properties for material science applications?
Q. Advanced
- DFT calculations : Compute HOMO-LUMO gaps to predict redox behavior and charge-transfer capabilities.
- Crystal packing analysis : Use Mercury software to analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonding) from XRD data, which influence conductivity or optical properties .
- Solvatochromism studies : UV-Vis spectroscopy in solvents of varying polarity to assess electronic transitions influenced by the nitro and amide groups .
What strategies are effective for establishing structure-activity relationships (SAR) with derivatives of this compound?
Q. Advanced
- Fragment-based design : Synthesize derivatives with systematic substitutions (e.g., replacing chloro with fluoro, modifying ester groups) and test biological activity.
- Pharmacophore mapping : Identify critical moieties (e.g., nitro group for electron withdrawal, amide for hydrogen bonding) using 3D-QSAR models.
- Bioisosteric replacement : Substitute the benzoate ester with thiophene or pyridine rings to alter steric and electronic profiles while maintaining activity .
How does the compound’s stability under oxidative or basic conditions impact experimental design?
Advanced
The nitro group and ester linkage make the compound susceptible to hydrolysis under strong acidic/basic conditions. Stability assessments should include:
- Forced degradation studies : Expose the compound to HO (oxidative) or NaOH (basic) and monitor degradation via HPLC.
- Protective group strategies : Use tert-butyl esters or acetylated amines to stabilize reactive sites during multi-step syntheses.
- Storage recommendations : Store in anhydrous solvents (e.g., THF) at −20°C to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
